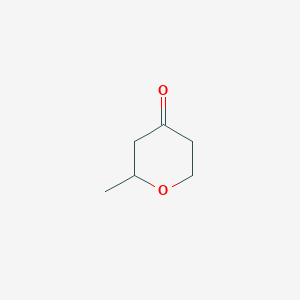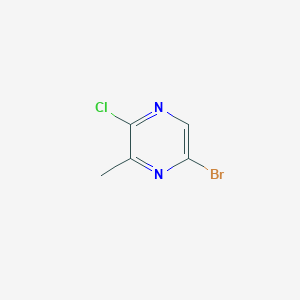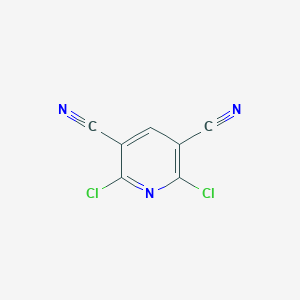
2,6-Dichloropyridine-3,5-dicarbonitrile
Overview
Description
2,6-Dichloropyridine-3,5-dicarbonitrile is a chemical compound with the molecular formula C7HCl2N3. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and two cyano groups at the 3 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
Unfortunately, the specific biological targets of 2,6-Dichloropyridine-3,5-dicarbonitrile are not well-documented in the literature. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine. It is often used as a precursor to agrochemicals and pharmaceuticals .
Mode of Action
It’s known that the compound has electron-withdrawing cn groups, causing considerable acidity of the h atom in position 4 . This property may give rise to important non-conventional intermolecular interactions .
Biochemical Pathways
It’s known that the compound is synthesized through a reaction of 2,6-dichloropyridine with a chlorinating agent (such as zinc chloride) to produce 2,6-dichloropyridine-3-nitrile, which is then reacted with potassium phthalimide (or other appropriate nitrile selective reducing agent) to yield this compound .
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 3217±370 °C and a predicted density of 158±01 g/cm3 .
Result of Action
It’s known that the compound forms chains via c1—cl1···n2ii and c5—cl2···n3iii interactions into layers .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Biochemical Analysis
Biochemical Properties
2,6-Dichloropyridine-3,5-dicarbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic processes and the accumulation of specific metabolites .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450 enzymes, inhibiting their catalytic activity. This binding interaction can result in the accumulation of substrates and the inhibition of downstream metabolic processes. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, it can cause significant changes, including enzyme inhibition, altered metabolic pathways, and potential toxic effects. Studies have shown that high doses of this compound can lead to adverse effects such as liver toxicity and oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the inhibition of their activity and subsequent changes in metabolic flux. The compound can also affect the levels of specific metabolites, resulting in altered metabolic profiles. These interactions highlight the importance of understanding the metabolic pathways influenced by this compound for its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile typically involves the chlorination of pyridine derivatives followed by the introduction of cyano groups. One common method includes the reaction of 2,6-dichloropyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atoms. Subsequently, the cyano groups are introduced using reagents like sodium cyanide (NaCN) under appropriate conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of diamines.
Oxidation: Formation of pyridine oxides or other oxidized derivatives.
Scientific Research Applications
2,6-Dichloropyridine-3,5-dicarbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the development of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloropyridine-3,5-dicarbonitrile
- 2,6-Dichloropyridine-3-carboxylic acid
- 2,6-Dichloropyridine-3,5-diamine
Uniqueness
2,6-Dichloropyridine-3,5-dicarbonitrile is unique due to the specific positioning of chlorine and cyano groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers unique opportunities for the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
2,6-dichloropyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2N3/c8-6-4(2-10)1-5(3-11)7(9)12-6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLIQKMDXWUFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C#N)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357317 | |
| Record name | 2,6-dichloropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151229-84-4 | |
| Record name | 2,6-dichloropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the structural features of 2,6-Dichloropyridine-3,5-dicarbonitrile and how do they influence its self-assembly?
A1: this compound is a heterocyclic compound featuring a pyridine ring with two chlorine atoms at the 2 and 6 positions, and two nitrile groups at the 3 and 5 positions. X-ray crystallography reveals that this molecule is essentially planar []. This planar structure, along with the presence of chlorine atoms and nitrile groups, allows for specific intermolecular interactions. It forms chains through C-H⋯N interactions between the nitrile nitrogen and a hydrogen atom of an adjacent molecule. These chains are further connected by C-Cl⋯N interactions, creating layers within the crystal lattice [].
Q2: How is this compound utilized in the synthesis of larger supramolecular structures?
A2: this compound serves as a key building block in the synthesis of triptycene-derived diazadioxacalixarenes []. This is achieved through a two-step SNAr reaction with 2,7-diaminotriptycene and subsequently with 2,7-dihydroxytriptycene. Notably, the reaction with 2,7-diaminotriptycene produces a trimer where the two pyridine rings are positioned on the same side of the triptycene unit, and the chlorine atoms point in the same direction []. This specific orientation facilitates further cyclization reactions with 2,7-dihydroxytriptycene, leading to the formation of the desired diazadioxacalixarenes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



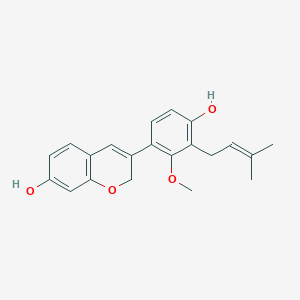



![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)
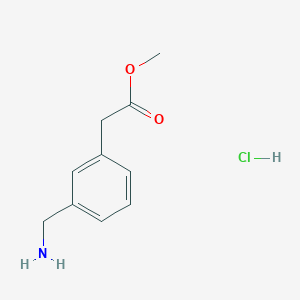
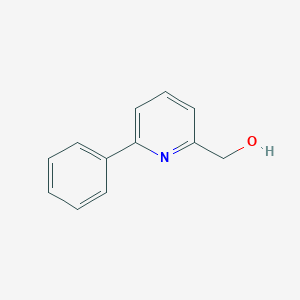

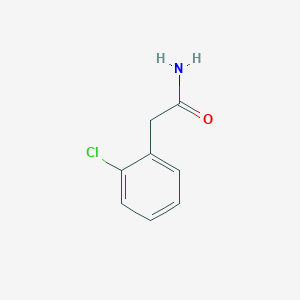
![1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B170218.png)
